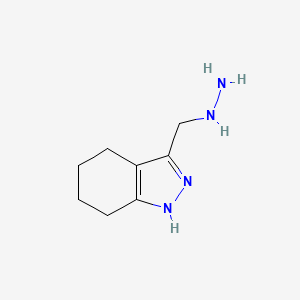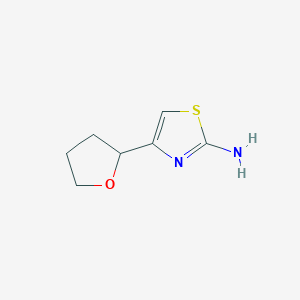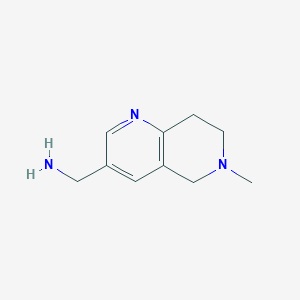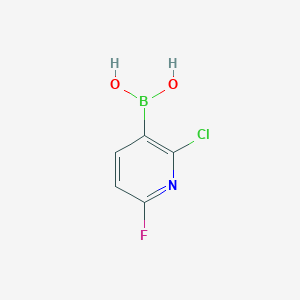
8-Fluoro-1-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-1-methylquinolin-4(1H)-one is a heterocyclic aromatic organic compound. It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. The presence of a fluorine atom at the 8th position and a methyl group at the 1st position of the quinoline ring imparts unique chemical and physical properties to this compound. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1-methylquinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. Here is a general synthetic route:
Starting Materials: The synthesis begins with the selection of suitable starting materials, such as 2-fluoroaniline and ethyl acetoacetate.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and cyclization, to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions to form the quinoline ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
8-Fluoro-1-methylquinolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and substituted quinoline compounds with various functional groups.
科学的研究の応用
8-Fluoro-1-methylquinolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer activities.
Biological Research: The compound is used in biological assays to study its effects on various biological targets and pathways.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it of interest in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 8-Fluoro-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the quinoline ring structure allows for interactions with nucleic acids or proteins.
類似化合物との比較
Similar Compounds
8-Fluoroquinoline: Lacks the methyl group at the 1st position.
1-Methylquinolin-4(1H)-one: Lacks the fluorine atom at the 8th position.
Quinolin-4(1H)-one: Lacks both the fluorine atom and the methyl group.
Uniqueness
8-Fluoro-1-methylquinolin-4(1H)-one is unique due to the combined presence of the fluorine atom and the methyl group, which imparts distinct chemical and biological properties. This combination can enhance its reactivity, binding affinity, and potential biological activities compared to similar compounds.
特性
IUPAC Name |
8-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-12-6-5-9(13)7-3-2-4-8(11)10(7)12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFSJGVUPYHJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C2=C1C(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chlorobenzo[d]oxazol-5-amine](/img/structure/B11913296.png)






![5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole](/img/structure/B11913341.png)

![2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B11913354.png)
![2-Chloro-7-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913355.png)
